molecular formula C15H18O3 B1602899 Ethyl 4-(4-oxocyclohexyl)benzoate CAS No. 433211-87-1

Ethyl 4-(4-oxocyclohexyl)benzoate

Cat. No. B1602899
Key on ui cas rn: 433211-87-1
M. Wt: 246.3 g/mol
InChI Key: AVTIPFKCYBJCJO-UHFFFAOYSA-N
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Patent
US07419974B2

Procedure details

3 g of the product of step (iii) (9.51 mmol) are dissolved in 60 ml of ethanol and 4.0 ml of 96% sulphuric acid are added, and the mixture is refluxed for 22 hours. The solvent is partially evaporated off and the remaining mixture is taken up with a mixture of 300 ml of a saturated sodium bicarbonate solution and 150 ml of ethyl acetate. The organic phase is washed with a saturated aqueous NaCl solution. The organic phase is dried and, after filtration, the solvent is evaporated off under reduced pressure. The crude product is purified by chromatography on a silica gel column, eluting with an 8/2 hexane-ethyl acetate mixture. The compound of the title is obtained in the form of a solid.
Name
product
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]3[CH:16]=[CH:15][C:14]([C:17]4[O:18][CH2:19][C:20](C)(C)N=4)=[CH:13][CH:12]=3)[CH2:7][CH2:6]2)[O:4]CC1.S(=O)(=O)(O)[OH:25]>C(O)C>[O:4]=[C:5]1[CH2:10][CH2:9][CH:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([O:18][CH2:19][CH3:20])=[O:25])=[CH:13][CH:12]=2)[CH2:7][CH2:6]1

Inputs

Step One
Name
product
Quantity
3 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)C2=CC=C(C=C2)C=2OCC(N2)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The solvent is partially evaporated off
ADDITION
Type
ADDITION
Details
the remaining mixture is taken up with a mixture of 300 ml of a saturated sodium bicarbonate solution and 150 ml of ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with a saturated aqueous NaCl solution
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography on a silica gel column
WASH
Type
WASH
Details
eluting with an 8/2 hexane-ethyl acetate mixture
CUSTOM
Type
CUSTOM
Details
The compound of the title is obtained in the form of a solid

Outcomes

Product
Name
Type
Smiles
O=C1CCC(CC1)C1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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